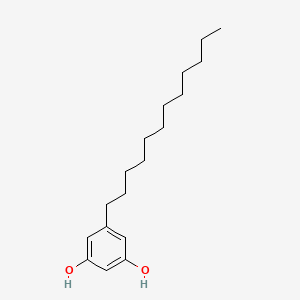

5-Dodecylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-dodecylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17(19)15-18(20)14-16/h13-15,19-20H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCBVCVQEPHVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591148 | |

| Record name | 5-Dodecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72707-60-9 | |

| Record name | 5-Dodecylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Pathways for 5-Dodecylbenzene-1,3-diol

Regioselectivity is paramount in the synthesis of this compound to ensure the alkyl chain is attached at the correct position on the benzene-1,3-diol (resorcinol) ring.

One prominent strategy involves a modified Wittig reaction. This approach creates the C-C bond between the aromatic ring and the alkyl chain, providing an effective route to 5-(1-alkenyl)resorcinols, which are then readily converted to the desired 5-alkylresorcinols. For instance, the reaction can be performed between a semi-stabilized ylide, such as (3,5-dimethoxybenzyl)triphenylphosphonium bromide, and an appropriate long-chain aldehyde in an aqueous medium. Subsequent reduction of the resulting alkenyl double bond yields the final saturated alkyl chain.

Another synthetic route utilizes α,β-unsaturated ketones and malonate diesters as starting materials. Under alkaline conditions, these precursors react to form an intermediate which then undergoes a sequence of bromination, decarboxylation, and aromatization to yield the 5-alkylresorcinol product.

Biosynthetic pathways also demonstrate inherent regioselectivity. In rice, it has been shown that a fatty acid unit acts as a direct precursor, forming the side-chain moiety of 5-n-alkylresorcinols. Specifically, a C13 fatty acid (tridecanoate) can serve as the starter unit, which, after a series of biosynthetic steps, results in the formation of 5-n-dodecylresorcinol.

| Strategy | Key Reactants | Key Steps | Outcome |

| Modified Wittig Reaction | Semi-stabilized ylid, Alkanal | C-C bond formation, Reduction | 5-Alkylresorcinol |

| Malonate Ester Synthesis | α,β-unsaturated ketone, Malonate diester | Michael addition, Bromination, Decarboxylation, Aromatization | 5-Alkylresorcinol |

| Biosynthesis | Fatty acid precursor (e.g., tridecanoate) | Enzymatic condensation and cyclization | 5-Alkylresorcinol |

Catalysis plays a crucial role in enhancing the efficiency and sustainability of synthetic routes to this compound.

Microwave (MW) irradiation has emerged as a significant catalytic tool, dramatically reducing reaction times and improving yields in aqueous Wittig reactions for synthesizing 5-alkylresorcinols. This technique can be applied to reactions involving both semi-stabilized and non-stabilized ylids. The use of microwave promotion circumvents the need for dry solvents or an inert atmosphere, making the process more practical and efficient.

Metal-based catalysts are also employed in related synthetic transformations. For example, the alkylation of benzene (B151609) with 1-dodecene (B91753) to form the linear alkylbenzene precursor can be catalyzed by H-beta zeolites. While not a direct synthesis of the diol, this catalytic step is crucial for preparing a key intermediate. Other catalytic systems, such as CuCl₂, have been used in the self-condensation of ketones to form aromatic rings, highlighting the utility of Lewis acid catalysts in constructing the core structures of substituted benzenes.

| Catalytic Method | Catalyst/Promoter | Reaction Type | Advantages |

| Microwave-Assisted Synthesis | Microwave Irradiation | Wittig Reaction | Reduced reaction times, Improved yields, Milder conditions |

| Zeolite Catalysis | H-beta zeolites | Friedel-Crafts Alkylation | Heterogeneous catalysis, Shape selectivity |

| Lewis Acid Catalysis | CuCl₂ | Condensation | Cheaper, Abundant, Facile to use |

The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic methods. Key aspects include the use of safer solvents, maximization of atom economy, and the reduction of waste.

The aforementioned microwave-assisted Wittig reaction in aqueous media is a prime example of a green synthetic approach. Using water as a solvent is a significant improvement over traditional organic solvents, which are often hazardous and contribute to pollution. This method also aligns with the principle of avoiding unnecessary derivatization and using catalytic reagents. The efficiency of the microwave-promoted reaction leads to higher atom economy and less waste.

Furthermore, the development of solvent-free reaction conditions is another tenet of green chemistry. Syntheses that can proceed in the absence of a solvent medium drastically reduce waste and environmental impact. The overarching goal is to design synthetic pathways that are less harmful to human health and the environment, for example by choosing non-toxic reagents and minimizing the generation of hazardous by-products.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Safer Solvents | Aqueous Wittig reaction | Reduced toxicity and environmental pollution |

| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, Lower energy consumption |

| Waste Prevention | High-yield reactions, Atom economy | Minimized by-products and waste streams |

| Use of Catalysis | Microwave promotion, Lewis acids | Reduced need for stoichiometric reagents, Milder reaction conditions |

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule offers two primary sites for chemical modification: the two hydroxyl groups on the aromatic ring and the long dodecyl chain.

The phenolic hydroxyl groups are reactive sites that can undergo various chemical transformations. A common modification is O-methylation to form the corresponding methoxy (B1213986) or dimethoxy derivatives. For instance, the synthesis of 5-propylbenzene-1,3-diol (B57704) can be achieved by the demethylation of 1,3-dimethoxy-5-propylbenzene (B3052438) using hydrobromic acid in acetic acid. This indicates that the reverse reaction, etherification of the hydroxyl groups, is a straightforward and common derivatization.

These hydroxyl groups can also be converted into esters through reactions with acyl chlorides or anhydrides. Such modifications can alter the polarity and biological properties of the molecule.

The dodecyl chain can also be a target for functionalization, although this is often more challenging than modifying the hydroxyl groups. One example of alkyl chain modification is the introduction of a hydroxyl group, as seen in the related natural product 5-(14-hydroxypentadecyl)benzene-1,3-diol. This demonstrates that oxidation at or near the terminus of the alkyl chain is a possible transformation.

Furthermore, the synthesis of haptens for immunochemical detection involves modifying the alkyl chain to introduce a functional group suitable for conjugation to a carrier protein. This often involves creating a terminal functional group, such as a carboxylic acid or an amine, at the end of the alkyl chain.

Addition of Functional Groups to this compound: A Survey of Synthetic Methodologies

The aromatic core of this compound, a resorcinolic lipid, is amenable to a variety of chemical transformations that allow for the introduction of additional functional groups. These modifications can significantly alter the compound's physicochemical properties and are pivotal for the synthesis of diverse derivatives. The electron-rich nature of the benzene ring, activated by two hydroxyl groups, facilitates electrophilic aromatic substitution reactions. Key methodologies for incorporating new functionalities include nitration, halogenation, formylation, and acylation.

1 Nitration

The introduction of a nitro group (—NO₂) onto the aromatic ring of 5-alkylresorcinols is a significant transformation. While direct nitration of this compound is not extensively documented, studies on related resorcinol (B1680541) compounds provide insight into this process. For instance, the nitration of flavonoids and tocopherols, which also contain activated phenolic rings, has been studied theoretically, suggesting that nitration is energetically favorable at positions activated by the hydroxyl groups. In a related context, 5-nitroresorcinol has been identified as a novel natural product, though its biosynthesis does not involve direct nitration of a resorcinol precursor.

In a typical electrophilic nitration, a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, is employed. The reaction proceeds through the formation of a nitronium ion (NO₂⁺), which is the active electrophile. For this compound, the substitution is expected to occur at the positions ortho and para to the hydroxyl groups that are not sterically hindered by the dodecyl chain.

Table 1: Theoretical Energy Values for Nitration of Related Phenolic Compounds

| Compound | Position of Nitration | Energy (kcal/mol) |

| Luteolin | C-2' | -27.9 |

| Luteolin | C-6' | -27.7 |

| Luteolin | C-8 | -12.6 |

| Catechin | C-6 | -59.1 |

| Catechin | C-6' | -34.1 |

| Catechin | C-8 | -13.6 |

This table presents theoretical energy values for the nitration of related flavonoid compounds, indicating the favorability of the reaction at different positions on the aromatic rings. Data adapted from studies on flavonoid and tocopherol nitration.

2 Halogenation

The introduction of halogen atoms (F, Cl, Br, I) to the this compound ring can be achieved through electrophilic halogenation. The high electron density of the resorcinol ring system facilitates this reaction, often proceeding under mild conditions. Research on the halogenation of resorcinol and its derivatives shows that the reaction is highly selective, with substitution occurring at the positions activated by the hydroxyl groups.

For example, the reaction of resorcinol with dimethyldioxirane (B1199080) (DMD) in the presence of hydrochloric acid leads to the selective formation of 4-chlororesorcinol (B43231) in high yield. The use of excess DMD under the same conditions can yield 4,6-dichlororesorcinol. Similar selectivity is observed with hydrobromic and hydroiodic acids to produce the corresponding bromo- and iodo-derivatives. This methodology allows for the controlled introduction of one or more halogen atoms onto the resorcinol core.

Table 2: Halogenation of Resorcinol with Dimethyldioxirane (DMD) and Hydrohalic Acids

| Substrate | Halogenating System | Product |

| Resorcinol | DMD/HCl | 4-Chlororesorcinol |

| Resorcinol | DMD/HCl (excess) | 4,6-Dichlororesorcinol |

| Resorcinol | DMD/HBr | 4-Bromoresorcinol |

| Resorcinol | DMD/HI | 4-Iodoresorcinol |

This table summarizes the selective halogenation of resorcinol, a parent compound to this compound, demonstrating the utility of the DMD/hydrohalic acid system for controlled halogen introduction.

3 Formylation

Formylation, the introduction of a formyl group (—CHO), is a key method for producing aryl aldehydes, which are valuable synthetic intermediates. For electron-rich aromatic compounds like this compound, several formylation methods are applicable, including the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions.

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl. This method is suitable for the formylation of phenols and their ethers.

The Vilsmeier-Haack reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile. This reaction is particularly effective for highly activated aromatic rings, including those of phenols and anilines. The initial product is an iminium ion that is subsequently hydrolyzed to the aldehyde during workup.

Table 3: Common Formylation Reactions for Phenolic Compounds

| Reaction Name | Reagents | Electrophile | Applicability |

| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Formimidoyl cation intermediate | Phenols, phenolic ethers, and some heterocycles |

| Adams Modification | Zn(CN)₂, HCl | Formimidoyl cation intermediate | Safer alternative to Gattermann reaction for phenols |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Vilsmeier reagent (chloroiminium salt) | Electron-rich arenes such as phenols and anilines |

This table outlines the key features of common formylation reactions that can be applied to introduce a formyl group onto the aromatic ring of this compound.

4 Acylation and Alkylation

Friedel-Crafts acylation is a robust method for introducing an acyl group (R—C=O) onto an aromatic ring, leading to the formation of ketones. The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For resorcinol derivatives, acylation is expected to occur at the positions activated by the hydroxyl groups. For example, the reaction of resorcinol with acetic acid in the presence of anhydrous zinc chloride at elevated temperatures yields 2,4-dihydroxyacetophenone.

Friedel-Crafts alkylation introduces an alkyl group to the aromatic ring. Studies on the alkylation of olivetol (B132274) (5-pentylresorcinol), a close analog of this compound, with allylic alcohols under mild acidic conditions have been reported. These reactions can lead to the formation of both normal and abnormal substitution products, where the alkyl group adds at different positions relative to the existing substituents. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

Table 4: Examples of Acylation and Alkylation of Resorcinol Derivatives

| Reaction Type | Substrate | Reagents | Product |

| Acylation | Resorcinol | Acetic acid, ZnCl₂, 140-150 °C | 2,4-Dihydroxyacetophenone |

| Alkylation | Olivetol | Allylic alcohols, Lewis or Brønsted acid | Normal and abnormal alkylated products |

This table provides examples of acylation and alkylation reactions on resorcinol and its derivatives, illustrating methods for introducing new carbon-carbon bonds to the aromatic ring.

Biological Activities and Underlying Molecular Mechanisms

Investigation of Bioactive Properties

The unique amphiphilic structure of 5-n-alkylresorcinols, featuring a hydrophilic resorcinol (B1680541) ring and a hydrophobic alkyl chain, underpins their diverse biological activities. These compounds have garnered significant scientific interest for their potential health benefits, including antioxidant and antimicrobial effects.

Antioxidant Activity Research

The antioxidant properties of 5-n-alkylresorcinols are multifaceted. The two hydroxyl groups on the benzene (B151609) ring enable them to scavenge free radicals and donate protons, which is central to their antioxidant capacity. However, their effectiveness varies depending on the specific assay and the oxidative environment.

In standard chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing ability of plasma) assays, long-chain 5-n-alkylresorcinols have demonstrated relatively weak direct antioxidant activity. Despite this, they show significant efficacy in more complex biological systems. Notably, they are potent inhibitors of copper-mediated oxidation of human low-density lipoprotein (LDL). For instance, pentadecylresorcinol at a concentration of 25 µmol/L was found to increase the lag time of LDL oxidation by 65 minutes.

Furthermore, research has highlighted their antigenotoxic activity. Studies using HT29 human colon cancer cells showed that various 5-n-alkylresorcinols (with chain lengths from C15 to C23) increased the cells' capacity to protect themselves against DNA damage induced by hydrogen peroxide. This protective effect underscores their role in mitigating cellular damage from oxidative stress. The antioxidant mechanism is believed to involve both primary actions, such as scavenging free radicals, and secondary actions, like chelating metal ions that catalyze the formation of reactive oxygen species.

Summary of Antioxidant Research on 5-n-Alkylresorcinols

| Assay/Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Weak Activity | Long-chain ARs were less active than ferulic acid. | |

| FRAP Assay | Weak Activity | Did not exert potent antioxidant activity in this chemical-based assay. | |

| LDL Oxidation Inhibition | Significant Inhibition | Effectively inhibited copper-mediated oxidation of human LDL. | |

| Comet Assay (HT29 Cells) | Antigenotoxic/Protective | Reduced oxidative DNA damage induced by H₂O₂. |

Antimicrobial Efficacy Studies

The structure of 5-n-alkylresorcinols contributes to their efficacy against a range of microorganisms, including bacteria and fungi. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes, a key mechanism of their antimicrobial action.

Studies on related compounds, alkyloxy benzene-1,2-diols, have demonstrated bactericidal effects against the Gram-positive bacterium Bacillus subtilis. The antimicrobial activity was found to be dependent on the length of the alkyl chain, with compounds having chains of 6 to 8 carbons showing the highest activity. Research on 4-hexylresorcinol, a closely related short-chain alkylresorcinol, has shown it to be effective against various oropharyngeal pathogens, including Streptococcus, Staphylococcus, and Candida species, with Minimum Inhibitory Concentrations (MICs) often at or below 16 µg/mL. The primary mechanism is believed to be the disruption of the bacterial membrane's integrity.

Antimicrobial Efficacy of Related Alkylated Phenols

| Compound Class | Test Organism | Activity Metric (MIC) | Finding | Reference |

|---|---|---|---|---|

| 4-Hexylresorcinol | Streptococcus spp. | ≤ 16 µg/mL | Exhibited significant antimicrobial activity. | |

| 4-Hexylresorcinol | Staphylococcus spp. | ≤ 16 µg/mL | Effective against various strains. | |

| 4-Hexylresorcinol | Candida spp. | ≤ 16 µg/mL | Demonstrated antifungal properties. | |

| Alkyloxy benzene-1,2-diols (C6-C8) | Bacillus subtilis | 25-50 µg/mL | Showed bactericidal effects. | |

| Alkyloxy benzene-1,2-diols | Escherichia coli | No Effect | Was not effective against this Gram-negative bacterium. |

Modulation of Cellular Processes

Beyond direct antioxidant and antimicrobial actions, 5-n-alkylresorcinols have been shown to modulate various cellular processes. A significant area of research is their effect on cancer cells. Studies have demonstrated that ARs can inhibit the growth of human colon cancer cells (HCT-116 and HT-29) and prostate cancer cells (PC-3). This antiproliferative activity is linked to mechanisms including the induction of apoptosis and the disruption of cell cycle progression.

Furthermore, alkylresorcinols can influence metabolic activities within the gut. They are known to interact with the gut microbiota, potentially acting as signaling molecules. By modulating the metabolic activity of gut bacteria, ARs can be a link between diet, the microbiome, and host metabolism. This interaction can affect nutrient absorption and other physiological processes.

Molecular and Cellular Interaction Mechanisms

The biological effects of 5-Dodecylbenzene-1,3-diol and related alkylresorcinols are rooted in their interactions with fundamental cellular components like membranes and proteins.

Membrane Interaction Dynamics of Phenolic Lipids

The primary mechanism of action for many of the biological activities of 5-n-alkylresorcinols is their interaction with cellular membranes. As amphiphilic molecules, they readily insert themselves into the lipid bilayers of cell membranes. This incorporation disrupts the normal structure and function of the membrane.

Research has shown that this interaction leads to a significant increase in membrane permeability. The extent of this disruption is dependent on the concentration of the alkylresorcinol and the length of its alkyl chain. For example, one study demonstrated that 5-(n-heptadecenyl)resorcinol induced increased permeability in erythrocyte membranes to a variety of solutes, from small molecules like glycerol (B35011) to larger ones like sucrose. This strong membrane-perturbing action is considered a primary driver of the biological effects of phenolic lipids, including their antimicrobial and cytotoxic activities.

Protein Binding and Enzyme Modulation

Alkylresorcinols can directly interact with and modulate the function of various proteins and enzymes. Their hydrophobic alkyl chains and hydrophilic heads allow them to bind to enzymes, often leading to inhibition of their activity.

Enzyme Modulation by 5-n-Alkylresorcinols

| Enzyme | Type of Interaction | Biological Consequence | Reference |

|---|---|---|---|

| α-Glucosidase | Noncompetitive Inhibition | Affects carbohydrate digestion. | |

| Trypsin | Inhibition | Affects protein digestion. | |

| Lipoxygenase (LOX) | Binding/Inhibition (Predicted) | Reduces production of inflammatory mediators and ROS. | |

| Xanthine Oxidase (XO) | Binding/Inhibition (Predicted) | Reduces production of uric acid and superoxide (B77818) radicals. |

Pathway Perturbation Analysis

No data is available.

Structure Activity Relationship Sar Studies of 5 Dodecylbenzene 1,3 Diol Analogs

Influence of Alkyl Chain Length on Biological Activities

The length of the n-alkyl chain at position 5 of the resorcinol (B1680541) ring is a critical determinant of the biological efficacy of 5-alkylresorcinol analogs. The relationship is often not linear and depends on the specific activity being measured and the system in which it is tested.

Antioxidant Activity: The influence of the alkyl chain length on antioxidant activity varies significantly with the environment.

In bulk oils , a study found that antioxidant activity decreased as the alkyl chain length increased. This suggests that in a non-polar, homogenous system, intrinsic properties like radical scavenging capacity, which also decreases with a longer chain, are the primary drivers of activity.

In oil-in-water emulsions , a "cut-off effect" is observed. The antioxidant activity initially increases with chain length, reaching an optimum for the C21:0 analog, and then declines. This phenomenon is attributed to physicochemical properties, where an intermediate chain length provides the optimal balance of hydrophobicity to concentrate the molecule at the oil-water interface, the primary site of lipid oxidation in such systems.

In low-moisture foods like crackers, longer alkyl chains lead to greater antioxidant activity, with an optimum length of C23:0. The increased hydrophobicity of longer-chain analogs allows them to localize more effectively within the lipid phase, where oxidation occurs.

In cellular systems , studies on the inhibition of copper-mediated LDL oxidation showed that shorter-chain analogs like pentadecylresorcinol (C15:0) were highly effective.

Antimicrobial and Hemolytic Activities: The antimicrobial activity of n-alkylphenols generally increases with the length of the alkyl chain. However, the interaction is complex as the lipid composition of microbial cell walls can interfere with this activity. In contrast, the hemolytic activity of 5-n-alkylresorcinols, which reflects their ability to disrupt cell membranes, is inversely proportional to the chain length. Shorter-chain homologs are more potent in destabilizing erythrocyte membranes.

| Biological Activity | System | Effect of Increasing Alkyl Chain Length | Optimal Chain Length |

|---|---|---|---|

| Antioxidant | Bulk Oil | Decreases | Shorter Chains (e.g., C15) |

| Oil-in-Water Emulsion | Increases, then decreases | C21:0 | |

| Low-Moisture Crackers | Increases | C23:0 | |

| LDL Oxidation Assay | Decreases | C15:0 | |

| Hemolytic | Erythrocyte Suspension | Decreases | Shorter Chains |

| Antimicrobial | Bacterial Cultures | Increases (generally) | Longer Chains |

Impact of Aromatic Ring Substitutions on Bioactivity

While 5-Dodecylbenzene-1,3-diol belongs to the 5-alkylresorcinol (a 3,5-disubstituted pattern) family, much of the detailed SAR work on aromatic ring substitutions has been conducted on analogs with a 4-substituted resorcinol skeleton. These studies, particularly in the context of tyrosinase inhibition, highlight the critical importance of the substitution pattern on the resorcinol ring for specific enzymatic interactions.

Research has consistently shown that compounds featuring a 4-substituted resorcinol moiety are potent tyrosinase inhibitors. This structural feature is crucial for binding to the enzyme's active site. For instance, the stilbene (B7821643) derivative oxyresveratrol, which has a 4-substituted resorcinol structure, is a significantly more powerful tyrosinase inhibitor than resveratrol, which has a 5-substituted pattern.

Studies on a series of thiazolyl resorcinols further confirmed that the resorcinol moiety itself is essential for high inhibitory activity against human tyrosinase. When comparing various 4-alkylresorcinols, small hydrophobic substituents like a butyl group were found to be preferable to longer or bulkier ones for this specific activity.

The potent activity of 4-substituted resorcinols compared to 5-substituted analogs in tyrosinase inhibition suggests that the relative positions of the hydroxyl groups and the substituent are key for optimal interaction with the enzyme's active site. While direct SAR studies on substitutions at the 2, 4, or 6 positions of this compound are limited in the reviewed literature, the existing data on related resorcinols strongly indicate that any such modification would profoundly impact its biological activity profile by altering its electronic properties and steric fit into enzyme active sites or biological membranes.

Advanced Analytical Methodologies for 5 Dodecylbenzene 1,3 Diol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative determination of 5-Dodecylbenzene-1,3-diol from various matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound, particularly in complex biological samples. This technique is well-suited for non-volatile and thermally labile compounds.

Detailed Research Findings:

In a typical LC-MS analysis, a reversed-phase column, such as a C18, is employed to separate this compound from other sample components based on its hydrophobicity. The long dodecyl chain results in strong retention on such columns. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.

Mass spectrometric detection, commonly using electrospray ionization (ESI) in negative ion mode, provides high sensitivity and selectivity. The deprotonated molecule [M-H]⁻ is often the most abundant ion observed. For enhanced specificity, tandem mass spectrometry (MS/MS) can be utilized, where the precursor ion is fragmented to produce characteristic product ions, enabling selected reaction monitoring (SRM) for accurate quantification. While specific studies on this compound are not extensively documented, methods developed for other alkylphenols and alkylresorcinols are readily adaptable. For instance, the analysis of similar compounds, linear alkylbenzene sulfonates, has been successfully achieved using polymer-based reversed-phase columns, which can also be applied to this compound for efficient separation of isomers.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion [M-H]⁻ | m/z 291.2 |

| Product Ions (for MS/MS) | Dependent on fragmentation pattern |

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable, or can be made so through derivatization.

Detailed Research Findings:

Prior to GC-MS analysis, the hydroxyl groups of this compound are often derivatized, for example, by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility and improve chromatographic peak shape. The analysis is typically performed on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The temperature programming of the GC oven allows for the separation of the derivatized compound from other sample components based on boiling points.

Electron ionization (EI) is the most common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for structural confirmation and library matching. The molecular ion of the derivatized compound may be observed, along with specific fragment ions resulting from the cleavage of the alkyl chain and the aromatic ring. For instance, analysis of dodecylbenzene (B1670861) has been carried out using non-polar capillary columns with temperature programming, which provides a distinct elution pattern.

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | Gas Chromatograph with Mass Selective Detector |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Oven Program | 100°C hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Detailed Research Findings:

¹H NMR and ¹³C NMR are the primary NMR techniques used. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the protons of the dodecyl chain, and the hydroxyl protons. The aromatic protons will appear as multiplets in the downfield region (typically 6.0-7.5 ppm). The benzylic protons (CH₂ group attached to the benzene (B151609) ring) will resonate at a characteristic chemical shift (around 2.5 ppm). The numerous methylene (B1212753) groups of the dodecyl chain will produce a complex multiplet in the upfield region (around 1.2-1.6 ppm), while the terminal methyl group will appear as a triplet (around 0.9 ppm). The hydroxyl protons will give a broad singlet, the position of which is dependent on concentration and solvent. A study on the ¹H NMR spectrum of dodecylbenzene shows characteristic shifts for the aromatic and alkyl protons which can be extrapolated to this compound.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (100-160 ppm), with the carbons attached to the hydroxyl groups being the most deshielded. The carbons of the dodecyl chain will appear in the upfield region (10-40 ppm). The ¹³C NMR spectrum of dodecylbenzene provides reference chemical shifts for the alkyl chain and the unsubstituted aromatic carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | ~6.2 - 7.0 | ~100 - 130 |

| Aromatic C-OH | - | ~155 - 160 |

| Aromatic C-Alkyl | - | ~140 - 145 |

| Benzylic CH₂ | ~2.5 | ~35 |

| Alkyl (CH₂)n | ~1.2 - 1.6 | ~22 - 32 |

| Terminal CH₃ | ~0.9 | ~14 |

| OH | Variable | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.

Detailed Research Findings:

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the dodecyl chain appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) groups will be visible around 1200-1300 cm⁻¹. Bending vibrations for the aromatic C-H bonds are also expected in the fingerprint region (below 1000 cm⁻¹). The IR spectrum of dodecylbenzene sulfonate shows characteristic peaks for the aromatic and alkyl C-H bonds which are relevant for this compound.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

Metabolomics Profiling and Annotation in Biological Systems

Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. For this compound, this involves tracking its fate and the byproducts of its metabolism.

Detailed Research Findings:

In biological systems, this compound is expected to undergo metabolic transformations similar to other alkylresorcinols. The primary metabolic pathway is likely initiated by ω-oxidation of the terminal methyl group of the dodecyl chain, followed by β-oxidation, which shortens the alkyl chain. This process leads to the formation of various chain-shortened metabolites. Additionally, the phenolic hydroxyl groups can undergo phase II metabolism, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion.

Untargeted metabolomics approaches, typically employing high-resolution LC-MS, can be used to screen for these potential metabolites in biological fluids like plasma and urine. By comparing the metabolic profiles of samples from individuals exposed to this compound with control samples, unique metabolic features can be identified. The structures of these potential metabolites can then be tentatively annotated based on their accurate mass and fragmentation patterns and confirmed using synthesized standards. Studies on other alkylresorcinols have successfully identified metabolites like 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) as biomarkers of intake. Similar acidic metabolites are anticipated from the metabolism of this compound.

Untargeted Metabolomics Workflows

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, providing a broad view of the metabolic state. This hypothesis-generating approach is crucial for discovering novel biomarkers and understanding the systemic effects of compounds like this compound.

A typical untargeted workflow involves several key stages:

Sample Preparation : The initial step involves extracting metabolites from the matrix (e.g., plasma, urine, or food). Common methods for alkylresorcinols include extraction with solvents like ethyl acetate or acetone. The goal is to efficiently extract a wide range of metabolites while minimizing degradation and matrix effects.

Data Acquisition : Liquid chromatography-mass spectrometry (LC-MS) is the most common analytical platform for untargeted metabolomics due to its high sensitivity and ability to analyze a wide diversity of molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for polar metabolites, while Reversed-Phase Liquid Chromatography (RPLC) is used for less polar compounds like alkylresorcinols. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are used to acquire accurate mass data, which is critical for metabolite identification.

Data Processing : The large, complex datasets generated require specialized software for processing. This involves steps like peak picking, retention time alignment, and feature detection to create a matrix of metabolic features (characterized by their mass-to-charge ratio and retention time) and their intensities across all samples.

Metabolite Identification : Identifying the detected features is a significant challenge. It often involves matching the accurate mass and fragmentation patterns (MS/MS spectra) of unknown compounds against spectral libraries and databases.

This untargeted approach has been successfully used to profile the complex patterns of various alkylresorcinols in sources like quinoa, where over 100 different ARs were detected, including many not previously described. Such workflows are essential for exploring the full range of ARs and their metabolites in different biological systems.

| Workflow Stage | Description | Common Techniques/Tools |

| Sample Preparation | Extraction of small molecules from a biological or food matrix. | Liquid-liquid extraction, solid-phase extraction (SPE). |

| Data Acquisition | Separation and detection of metabolites. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). |

| Data Processing | Conversion of raw data into a feature matrix. | Software such as XCMS, CAMERA, RAMClustR. |

| Metabolite Identification | Annotation of metabolic features. | Comparison against spectral databases (e.g., METLIN, HMDB), MS/MS fragmentation analysis. |

Targeted Metabolite Analysis in Complex Matrices

In contrast to the broad screening of untargeted metabolomics, targeted analysis is a hypothesis-driven approach focused on measuring a predefined set of specific metabolites, such as this compound and its related compounds. This method offers higher sensitivity, specificity, and quantitative accuracy, making it the gold standard for validating biomarkers and performing precise quantification.

The process for targeted analysis includes:

Method Development : Specific analytical methods are developed and optimized for the target analytes. This often involves using pure chemical standards of the target compounds to determine the optimal chromatographic separation and mass spectrometry detection parameters.

Instrumentation : Tandem mass spectrometry (MS/MS) instruments, such as triple quadrupole mass spectrometers, are typically used in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each target metabolite, minimizing interference from the complex sample matrix.

Quantification : Absolute quantification is achieved by creating a calibration curve with known concentrations of the pure standards. Isotopically labeled internal standards are often added to samples to correct for variations in sample preparation and instrument response.

Targeted methods have been developed for the rapid and sensitive analysis of alkylresorcinols in cereal products using High-Performance Liquid Chromatography (HPLC) with coularray detection, achieving a limit of detection of 1 ng. Similarly, a gas chromatography-mass spectrometry (GC-MS) method has been established for the reliable quantification of AR metabolites in human urine, which is crucial for studies evaluating whole-grain intake.

| Analytical Method | Matrix | Target Analytes | Key Findings |

| HPLC with Coularray Detection | Cereal Flours and Products | Alkylresorcinol Homologues (C15:0-C25:0) | Rapid (14 min) and sensitive method with a limit of quantification of 2.5 ng. |

| GC-MS | Human Urine | Alkylresorcinol Metabolites (DHBA, DHPPA) | Reliable quantification for biomarker studies of whole-grain intake. |

| LC-MS/MS | Biological Fluids | Various Metabolites | High sensitivity and robustness for reproducible detection at low levels. |

Data Processing and Multivariate Statistical Analysis in Metabolomics

The high-dimensional datasets generated from both untargeted and targeted metabolomics require robust data processing and statistical analysis to extract meaningful biological insights.

The data analysis workflow typically includes:

Data Pre-treatment : Raw data must be pre-treated to reduce systematic variation and make features more comparable. This includes normalization (to correct for differences in sample loading), scaling (to adjust for differences in magnitude between metabolite concentrations), and transformation (e.g., log transformation to approximate a normal distribution).

Univariate Analysis : This involves examining each variable (metabolite) separately to identify significant changes between experimental groups. A common method is the Student's t-test, and results are often visualized using a volcano plot.

Multivariate Analysis (MVA) : MVA methods are essential as they consider all measured variables simultaneously, accounting for the relationships between them. This is crucial for identifying patterns and discovering biomarkers in complex datasets.

Principal Component Analysis (PCA) : An unsupervised method used for exploratory data analysis. PCA reduces the dimensionality of the data, allowing for visualization of trends, patterns, and outliers without prior knowledge of the sample classes.

Partial Least Squares-Discriminant Analysis (PLS-DA) : A supervised method that uses class information to maximize the separation between groups. It is widely used for biomarker discovery by identifying the variables that are most responsible for differentiating the sample classes.

These statistical tools have been applied to identify potential determinants of urinary AR metabolite concentrations and to assess their validity as biomarkers for whole-grain intake. Proper validation of statistical models, for instance through permutation testing, is critical to avoid overfitting and ensure the reliability of the results.

| Statistical Method | Type | Primary Use |

| Principal Component Analysis (PCA) | Unsupervised | Data overview, pattern recognition, outlier detection. |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Group separation, biomarker identification. |

| Student's t-test | Univariate | Identifying significant differences for individual variables. |

Non Clinical Applications and Materials Science Perspectives

Catalytic Roles in Organic Synthesis

Currently, there is a notable absence of specific research literature detailing the use of 5-Dodecylbenzene-1,3-diol as a catalyst in organic synthesis. However, the phenolic nature of the resorcinol (B1680541) moiety suggests potential catalytic activities. Phenols can act as weak Brønsted acids and their derivatives are known to participate in various catalytic processes.

The presence of the long dodecyl chain could influence its solubility and interaction with organic substrates, potentially enabling its use in specific non-aqueous or biphasic catalytic systems. For instance, it could theoretically be involved in reactions where proton donation is a key step, such as in certain condensation or rearrangement reactions.

To illustrate the kind of research that would be necessary to establish its catalytic role, a hypothetical study could investigate its effectiveness in a classic organic transformation, such as the Friedel-Crafts reaction.

Hypothetical Data for Catalytic Activity Study

The following table represents a hypothetical dataset that would be generated from a study investigating the catalytic potential of this compound in the alkylation of benzene (B151609) with 1-dodecene (B91753). It is important to note that this data is purely illustrative and not based on actual experimental results.

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Selectivity (%) |

| 1 | This compound | 5 | 80 | 24 | 15 | 90 (mono-alkylated) |

| 2 | This compound | 10 | 80 | 24 | 25 | 85 (mono-alkylated) |

| 3 | Resorcinol | 10 | 80 | 24 | 20 | 88 (mono-alkylated) |

| 4 | AlCl₃ (control) | 10 | 80 | 4 | 98 | 70 (mono-alkylated) |

Adsorption and Environmental Remediation Studies

The structural characteristics of this compound, featuring both a hydrophilic resorcinol head and a long hydrophobic dodecyl tail, suggest its potential utility in adsorption and environmental remediation. The phenolic hydroxyl groups can engage in hydrogen bonding and potentially chelate with heavy metal ions. The long alkyl chain could facilitate the adsorption of nonpolar organic pollutants from aqueous environments.

While specific studies on this compound for environmental remediation are not available, research on similar phenolic compounds and surfactants indicates potential applications. For example, it could theoretically be immobilized on a solid support and used as an adsorbent for removing contaminants like heavy metals or organic dyes from wastewater.

A hypothetical study might explore its efficacy in adsorbing a model pollutant, such as lead (Pb²⁺), from an aqueous solution.

Illustrative Data for Adsorption Study

The table below presents hypothetical data from a study on the adsorption of Pb²⁺ ions from water using a hypothetical adsorbent based on this compound. This data is for illustrative purposes only and is not derived from experimental work.

| Adsorbent | Initial Pb²⁺ Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Removal Efficiency (%) | Adsorption Capacity (mg/g) |

| This compound on Silica | 50 | 1.0 | 5.5 | 120 | 85 | 42.5 |

| Activated Carbon (control) | 50 | 1.0 | 5.5 | 120 | 95 | 47.5 |

Integration into Advanced Materials and Polymers

The diol functionality of this compound makes it a potential monomer for the synthesis of various polymeric materials. It can undergo polycondensation reactions with dicarboxylic acids, diisocyanates, or other suitable co-monomers to form polyesters, polyurethanes, or other polymer classes.

The incorporation of the this compound unit into a polymer backbone would introduce both aromatic rigidity from the benzene ring and flexibility from the long alkyl side chain. This unique combination could lead to polymers with interesting thermal and mechanical properties. For example, the dodecyl chain could act as an internal plasticizer, potentially lowering the glass transition temperature and increasing the flexibility of the resulting polymer.

While no specific polymers derived from this compound are reported in the literature, a hypothetical synthesis could involve its reaction with a diacid chloride, such as adipoyl chloride, to form a polyester (B1180765).

Hypothetical Polymer Synthesis Data

This table illustrates the kind of data that would be collected from the synthesis and characterization of a polyester derived from this compound and adipoyl chloride. This data is for illustrative purposes only.

| Monomer 1 | Monomer 2 | Polymer | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |

| This compound | Adipoyl Chloride | Poly(5-dodecyl-1,3-phenylene adipate) | 15,000 | 45 | 350 |

The amphiphilic structure of this compound, with its polar resorcinol head group and nonpolar dodecyl tail, strongly suggests that it could exhibit properties of a surface-active agent (surfactant). Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid.

Although there is no direct research confirming the surfactant properties of this compound, its chemical structure is analogous to other nonionic surfactants. It would be expected to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These properties could make it useful as an emulsifier, foaming agent, or dispersant in various industrial applications.

Further research would be needed to determine its effectiveness as a surfactant, including measuring its CMC and its ability to reduce surface tension.

Illustrative Surfactant Properties

The following table provides hypothetical data on the surface-active properties of this compound. This data is for illustrative purposes and is not based on experimental measurements.

| Property | Value |

| Critical Micelle Concentration (CMC) | 1.5 x 10⁻⁴ M |

| Surface Tension at CMC (mN/m) | 35 |

| Hydrophilic-Lipophilic Balance (HLB) | 8.5 |

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a range of potential non-clinical applications in materials science. Its phenolic nature points to possible catalytic roles, and its amphiphilic character indicates potential for use in environmental remediation and as a surface-active agent. Furthermore, its difunctional nature makes it a candidate monomer for the synthesis of novel polymers with unique properties. Extensive research is required to validate these theoretical applications and to fully characterize the behavior of this compound in these contexts.

Theoretical and Computational Investigations of 5 Dodecylbenzene 1,3 Diol

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for predicting how a ligand, such as 5-Dodecylbenzene-1,3-diol, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy.

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined. A typical study would involve:

Target Identification: Selecting a protein target of interest, for example, an enzyme or receptor implicated in a particular disease pathway that might be modulated by a resorcinol (B1680541) derivative.

Ligand and Target Preparation: Preparing the 3D structures of both this compound and the target protein. This involves optimizing the structures and assigning appropriate charges.

Docking Simulation: Using software like AutoDock or Glide to fit the ligand into the binding site of the protein. The program explores various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The different poses are then "scored" based on a function that estimates the binding affinity. The results would indicate the most likely binding mode and provide a quantitative estimate of the interaction strength. Key interactions, such as hydrogen bonds and hydrophobic interactions, would be identified.

A hypothetical molecular docking study of this compound against a target protein could yield data such as that presented in the interactive table below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | LEU83, VAL65 | Hydrophobic |

| LYS63 | Hydrogen Bond | ||

| Hypothetical Receptor B | -7.2 | PHE278, TRP314 | π-π Stacking |

| SER212 | Hydrogen Bond |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Molecular dynamics simulations could further refine these findings by simulating the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide a deep understanding of the structure, stability, and reactivity of this compound.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other molecules.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

A summary of hypothetical DFT calculation results for this compound is presented in the interactive table below.

| Parameter | Calculated Value | Implication |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability |

| Dipole Moment | 2.1 D | Indicates a polar molecule |

Note: The data in this table is for illustrative purposes and does not represent published quantum chemical calculations for this compound.

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can inform its potential applications and interactions.

Predictive Modeling of Biological Activities and Environmental Fate

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can estimate the biological activities and environmental fate of chemicals based on their molecular structure. These models are built by establishing a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific property or activity.

For this compound, predictive models could be used to estimate:

Biological Activities: This could include predicting its potential as an inhibitor for a specific enzyme or its likelihood of having certain toxicological effects. For instance, a QSAR model might predict its activity as an antimicrobial agent based on descriptors like its lipophilicity and the presence of the resorcinol moiety.

Environmental Fate: Models can predict properties relevant to the compound's behavior in the environment. This includes its potential for bioaccumulation, biodegradability, and soil sorption. These predictions are vital for assessing the environmental risk of the chemical.

The following interactive table provides examples of properties that could be predicted for this compound using various predictive models.

| Predicted Property | Model Type | Predicted Value | Significance |

| Bioconcentration Factor (BCF) | QSPR | 3.5 (log BCF) | Potential for bioaccumulation in aquatic organisms |

| Soil Adsorption Coefficient (Koc) | QSPR | 4.2 (log Koc) | Likelihood of adsorbing to soil and sediment |

| Biodegradability | QSAR | Not readily biodegradable | Persistence in the environment |

| Acute Aquatic Toxicity (LC50) | QSAR | 2.5 mg/L | Potential harm to aquatic life |

Note: The values presented in this table are hypothetical and intended to illustrate the types of predictions that can be made with computational models. They are not based on specific published studies for this compound.

These predictive tools are increasingly used by regulatory agencies and in the chemical industry to prioritize testing and assess the potential risks of chemicals in a cost-effective and efficient manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Dodecylbenzene-1,3-diol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of alkyl-substituted benzene diols typically involves Friedel-Crafts alkylation or electrophilic substitution. For this compound, regioselectivity can be enhanced using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Temperature control (40–60°C) and stoichiometric ratios of dodecyl halide to resorcinol precursors are critical to minimize byproducts like polysubstituted derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns. The hydroxyl protons (δ 8.5–9.5 ppm) and dodecyl chain protons (δ 0.8–1.6 ppm) are diagnostic.

- FTIR : O-H stretching (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z: ~306.2) and fragmentation patterns.

Cross-referencing with computational predictions (e.g., DFT) resolves ambiguities .

Advanced Research Questions

Q. How can contradictions between experimental and predicted spectral data for this compound be resolved?

- Methodological Answer : Discrepancies in ¹³C NMR chemical shifts (e.g., para-substitution vs. ortho effects) often arise from solvent polarity or hydrogen bonding. Use deuterated DMSO to stabilize hydroxyl groups and reduce aggregation. Computational tools like ACD/Labs or Gaussian simulations refine predicted shifts by incorporating solvent effects and conformational dynamics. Comparative analysis with structurally analogous compounds (e.g., 5-Pentadecylbenzene-1,3-diol) provides additional validation .

Q. What factors influence the stability of this compound under alkaline or oxidative conditions?

- Methodological Answer : The compound’s stability is pH-dependent due to phenolic hydroxyl groups. Under alkaline conditions (pH > 10), deprotonation increases susceptibility to oxidation. Accelerated aging studies (e.g., 70°C, 0.1 M NaOH) coupled with HPLC monitoring reveal degradation products like quinones. Antioxidants (e.g., BHT) or inert atmosphere storage (N₂) mitigate oxidation. For oxidative stability, cyclic voltammetry quantifies redox potentials .

Q. How does the dodecyl chain length affect the biological activity of this compound in membrane interaction studies?

- Methodological Answer : The hydrophobic dodecyl chain enhances lipid bilayer penetration. Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. Compare with shorter-chain analogs (e.g., 5-Pentylbenzene-1,3-diol) to isolate chain-length effects. Molecular dynamics simulations (e.g., GROMACS) model alkyl chain orientation and hydrogen bonding with phospholipid headgroups .

Q. What methodologies are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures sensitivity (LOD: ~0.1 ng/mL). For environmental samples, solid-phase extraction (C18 cartridges) pre-concentrates the analyte. Validate recovery rates (85–115%) using spiked matrices. Alternatively, derivatization with BSTFA enhances GC-MS detectability .

Q. How can researchers resolve conflicting bioactivity data across studies involving this compound?

- Methodological Answer : Discrepancies may stem from impurity profiles or assay conditions. Perform orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. Purity verification via HPLC-DAD (>99%) and batch-to-batch reproducibility checks are essential. Meta-analyses of published data using platforms like Web of Science or PubMed identify confounding variables (e.g., solvent choice, cell line variability) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Nonlinear regression models (e.g., log-logistic or Hill equation) fit dose-response curves. Use Akaike’s Information Criterion (AIC) to select the best model. For high-throughput data, machine learning tools like Random Forest classify toxicity endpoints (e.g., IC₅₀ values) and identify structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.